Fmoc-D-Ser(trt)-OH
Description
Role as a Protected D-Amino Acid Derivative in Synthetic Organic Chemistry
In synthetic organic chemistry, particularly in SPPS, amino acids must be temporarily "protected" to prevent unwanted side reactions during peptide chain elongation. Fmoc-D-Ser(Trt)-OH serves as a protected version of the amino acid D-serine. chemicalbook.com The process of SPPS involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. altabioscience.com
The use of a D-amino acid derivative is significant. Peptides constructed with D-amino acids are often more resistant to proteases, which are enzymes that typically recognize and degrade peptides made of naturally occurring L-amino acids. This enhanced stability is a highly desirable trait in the development of peptide-based therapeutics. This compound is thus a crucial reagent for chemists aiming to design peptides with specific, controlled three-dimensional structures and increased biological lifetimes. chemimpex.com
Significance of the Fmoc and Trityl Protecting Groups in Controlled Peptide Synthesis
The functionality of this compound is defined by its two critical protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the trityl (Trt) group. The selection of this specific combination allows for an orthogonal protection strategy, meaning each group can be removed under distinct chemical conditions without affecting the other or different protecting groups in the peptide. iris-biotech.de
The Fmoc group protects the α-amino moiety of the D-serine. A key feature of Fmoc chemistry is that this group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). altabioscience.comiris-biotech.de This base-lability allows for the selective deprotection of the N-terminus at each step of the synthesis, enabling the coupling of the next amino acid in the sequence. nih.gov
The trityl (Trt) group protects the hydroxyl (-OH) functional group on the side chain of serine. The Trt group is highly acid-labile and can be cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758). iris-biotech.de This is a significant advantage over other protecting groups like the tert-butyl (tBu) group, which requires much stronger acidic conditions (e.g., 95% TFA) for removal. iris-biotech.decblpatras.gr The mild conditions required for Trt removal allow for the selective deprotection of the serine side chain while the peptide remains attached to the resin and other acid-labile groups (like tBu) stay intact. iris-biotech.decblpatras.gr This feature is invaluable for on-resin side-chain modifications, such as phosphorylation or glycosylation. iris-biotech.de Furthermore, the bulky trityl group often improves the solubility of the protected amino acid derivative in organic solvents used during synthesis. chemimpex.compeptide.com
Comparison of Trityl (Trt) and tert-Butyl (tBu) Side-Chain Protection
| Feature | Trityl (Trt) Group | tert-Butyl (tBu) Group | Source |
|---|---|---|---|
| Cleavage Condition | Mildly acid-labile (e.g., 1-5% TFA) | Strongly acid-labile (e.g., 95% TFA) | iris-biotech.decblpatras.gr |
| Selective Deprotection | Allows for selective on-resin deprotection in the presence of tBu groups. | Not selectively removable in the presence of other tBu groups. | cblpatras.gr |
| Purity in Difficult Sequences | Can result in purer peptides due to milder deprotection conditions. | Harsher conditions can lead to side reactions. | cblpatras.gr |
| Use in Fragment Synthesis | Stable under conditions used to cleave peptides from 2-chlorotrityl resins. | Also stable under mild cleavage conditions for fragment preparation. | peptide.com |
Overview of its Utility in Complex Peptide and Glycopeptide Architectures
The unique properties of this compound make it a preferred building block for the synthesis of complex biomolecules. Research has demonstrated that for syntheses of peptides with challenging sequences, such as those containing multiple serine residues, trityl side-chain protection can be advantageous over t-butyl protection, leading to purer final products. cblpatras.gr For instance, in the solid-phase synthesis of the natural product derivative oxathiocoraline, this compound was successfully used, with the trityl protection providing better yields than other alternatives. thieme-connect.com
The utility of this compound is particularly evident in the field of glycopeptide synthesis . Glycopeptides are proteins that contain covalently bonded carbohydrate chains (glycans), and they play crucial roles in many biological processes. The synthesis of these molecules is challenging due to their complexity. Fmoc-Ser(Trt)-OH and its D-enantiomer are frequently employed as the amino acid residue to which a carbohydrate moiety is attached. nih.gov In a typical strategy, the peptide backbone is assembled on a solid support, and at the desired serine position, the Trt group is selectively cleaved. iris-biotech.denih.gov The newly exposed hydroxyl group can then be glycosylated (i.e., a sugar molecule is attached) directly on the resin. This approach was utilized in the solid-phase synthesis of N-linked glycopeptides, where Fmoc-Ser(Trt)-OH was coupled to the resin, followed by selective deprotection and subsequent synthetic steps. nih.gov This methodology provides precise control over the location and structure of the glycan, which is essential for studying the biological function of glycoproteins.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469553 | |
| Record name | Fmoc-O-trityl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212688-51-2 | |
| Record name | Fmoc-O-trityl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Optimization in Solid Phase Peptide Synthesis Spps
O-Trityl Protection of the D-Serine Hydroxyl Side Chain
The hydroxyl group of the serine side chain is a reactive functionality that requires protection to prevent unwanted side reactions during peptide synthesis. altabioscience.com The trityl (Trt) group, a triphenylmethyl group, is a bulky and acid-labile protecting group commonly employed for this purpose. cblpatras.griris-biotech.de The use of the Trt group for serine side-chain protection offers advantages over other protecting groups like the tert-butyl (t-Bu) group, particularly in preventing certain side reactions and improving the synthesis of complex peptides. cblpatras.gr
Orthogonality and Selective Deprotection of the Trityl Group
A key advantage of the Fmoc/Trt protection strategy is its orthogonality. peptide.comiris-biotech.de The Fmoc group on the N-terminus is removed by a base, while the Trt group on the serine side chain is stable under these conditions. altabioscience.comiris-biotech.de The Trt group is, however, labile to mild acidic conditions, typically a low concentration of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). iris-biotech.deiris-biotech.de This allows for the selective deprotection of the Trt group while the peptide remains attached to the resin and other acid-labile protecting groups (like t-Bu) remain intact. cblpatras.griris-biotech.de
This selective deprotection is particularly valuable for on-resin modifications of the serine side chain, such as phosphorylation or glycosylation. iris-biotech.depeptide.com The ability to deprotect the Trt group under very mild acidic conditions (e.g., 1% TFA in DCM) highlights its utility in complex synthetic schemes. iris-biotech.deiris-biotech.de
Amino Acid Coupling Chemistry
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide is the central event in SPPS. jpt.com The efficiency of this coupling reaction is paramount to obtaining a high yield of the desired full-length peptide. fiveable.me
Comparative Analysis of Activating Agents
To facilitate peptide bond formation, the carboxylic acid of the incoming Fmoc-D-Ser(trt)-OH must be activated. jpt.com This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species. Several classes of activating agents are available, each with its own set of advantages and disadvantages.
| Activating Agent | Description | Advantages | Disadvantages |
| HATU/HOAt | A uronium/aminium salt-based reagent used with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). | High coupling efficiency, fast reaction rates, and reduced risk of racemization. peptide.com | Higher cost compared to carbodiimides. jpt.com Can react with the unprotected N-terminus if used in excess. peptide.com |
| DIC/Oxyma | A carbodiimide-based reagent, N,N'-diisopropylcarbodiimide (DIC), used with an additive like ethyl (hydroxyimino)cyanoacetate (Oxyma). | Cost-effective and the urea (B33335) byproduct is soluble, facilitating its removal. peptide.com Oxyma helps to suppress racemization. | Carbodiimides can lead to racemization without additives. jpt.com |
| PyAOP | A phosphonium (B103445) salt-based reagent. | Highly effective, especially for sterically hindered couplings. peptide.com Does not cause guanidinylation of the N-terminus. csic.es | More expensive than many other coupling reagents. jpt.com |
Recent studies have utilized techniques like computer vision to monitor the colorimetric changes during coupling reactions with reagents like HATU, PyAOP, and DIC/Oxyma to optimize reaction times. nih.govresearchgate.net
Influence of Reaction Kinetics (Time and Temperature) on Coupling Efficiency
The efficiency of the coupling reaction is a function of both time and temperature. fiveable.mechemrxiv.org Both coupling and deprotection reactions in SPPS generally follow pseudo-first-order kinetics. chemrxiv.org
Reaction Time: Insufficient reaction time can lead to incomplete coupling, resulting in deletion sequences in the final peptide. fiveable.me Conversely, excessively long reaction times can increase the risk of side reactions. Monitoring techniques are often employed to determine the optimal coupling time for each amino acid addition. fiveable.me
Temperature: Increasing the reaction temperature can significantly accelerate the rate of both coupling and deprotection steps. csbio.comacs.org This can allow for shorter cycle times in automated peptide synthesizers. csbio.com However, elevated temperatures can also increase the risk of side reactions, such as racemization, particularly for sensitive amino acids. acs.org Therefore, a balance must be struck to optimize speed without compromising the purity of the final peptide. Studies have shown that for many sequences, increasing the temperature allows for a reduction in coupling time while maintaining or even improving the crude purity of the peptide. csbio.com
Strategies for Pre-activation of this compound
Pre-activation of the carboxylic acid group of an incoming Fmoc-amino acid is a critical step to form a highly reactive species that will efficiently couple with the free amine of the resin-bound peptide chain. For this compound, several strategies are employed to achieve this, primarily involving the use of coupling reagents.
Common coupling reagents fall into two main categories: carbodiimides and onium salts (aminium/uronium and phosphonium). While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used, onium salt-based reagents are often preferred for their efficiency and lower risk of certain side reactions. bachem.com
Onium Salt-Based Activation:
Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly popular. chempep.comluxembourg-bio.com The activation process involves the reaction of the Fmoc-amino acid with the coupling reagent in the presence of a base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). mdpi.comrsc.org This forms a highly reactive acyl-uronium species.
Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer an alternative, forming a phosphonium-activated ester. bachem.comchempep.com These can be advantageous in specific contexts, for instance, to avoid guanidinylation of the free N-terminal amine, a potential side reaction with uronium salts when they are used in excess. bachem.comiris-biotech.de
Considerations for Pre-activation:
A crucial factor in the pre-activation of this compound is the potential for epimerization, particularly under basic conditions. mdpi.comnih.gov Prolonged pre-activation times, especially with certain base and coupling reagent combinations, can lead to significant racemization. nih.gov For example, pre-activating Fmoc-Ser(Trt)-OH with HATU/HOAt/NMM in NMP for three hours has been shown to result in substantial racemization (37.6%). nih.gov Therefore, a short pre-activation time is generally recommended. nih.govsemanticscholar.org
The choice of base is also critical. While DIPEA is commonly used, it has been associated with racemization for sterically hindered amino acids. chempep.com In such cases, a less hindered base like 2,4,6-collidine may be a better choice. chempep.commesalabs.com
Below is a table summarizing common pre-activation strategies and their characteristics:
| Coupling Reagent | Additive | Base | Key Characteristics |
|---|---|---|---|
| HATU | HOAt | DIPEA/NMM | Highly efficient, but can lead to epimerization with prolonged pre-activation. rsc.orgnih.gov |
| HBTU | HOBt | DIPEA/NMM | A common and effective coupling reagent. luxembourg-bio.com |
| PyBOP | - | DIPEA/NMM | A phosphonium salt that can minimize guanidinylation side reactions. bachem.comchempep.com |
| DIC | HOBt/Oxyma | - | Carbodiimide (B86325) activation, often used to minimize racemization. bachem.comsemanticscholar.org |
Solid Support Selection and Functionalization
The choice of solid support, or resin, is another cornerstone of a successful SPPS protocol. The compatibility of the resin with the chemistry of the peptide and the desired C-terminal functionality is essential. This compound is compatible with a range of commonly used resins.
Compatibility with Various Resins (e.g., Wang, Rink Amide, 2-Chlorotrityl Resins)
Wang Resin: This is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid. The linkage to the resin is through a benzyl (B1604629) ester which is sensitive to strong acids. Cleavage from Wang resin is typically achieved using a high concentration of trifluoroacetic acid (TFA).
Rink Amide Resin: When a C-terminal amide is desired, Rink Amide resin is a standard option. The linker is designed to release the peptide as a C-terminal amide upon cleavage with TFA.
2-Chlorotrityl (2-Cl-Trt) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions. This is particularly advantageous for the synthesis of protected peptide fragments that can be used in subsequent segment condensation strategies. mdpi.com The bulky nature of the trityl group can also help in preventing diketopiperazine formation, a common side reaction. iris-biotech.de
The following table outlines the compatibility and typical applications of these resins with this compound:
| Resin | Linkage Type | Cleavage Condition | C-Terminal Functionality |
|---|---|---|---|
| Wang Resin | Benzyl Ester | High TFA | Carboxylic Acid |
| Rink Amide Resin | Amide Linker | High TFA | Amide |
| 2-Chlorotrityl Resin | Trityl Ether | Mild Acid (e.g., dilute TFA) | Carboxylic Acid (for protected fragments) mdpi.com |
Solvent Systems in SPPS
The solvent system used in SPPS plays a crucial role in the solvation of the peptide-resin and the reagents, thereby influencing reaction kinetics and efficiency.
Process Optimization in Automated and Manual Peptide Synthesis Protocols
Both automated and manual SPPS protocols can be optimized to enhance the synthesis of peptides containing this compound.
Optimization strategies often focus on:
Considerations for Automated Flow-based Peptide Synthesis (AFPS)
Automated flow-based peptide synthesis (AFPS) offers advantages in terms of speed and efficiency. However, certain considerations are important when incorporating this compound into AFPS protocols. The potential for epimerization with prolonged pre-activation times is a key concern. nih.gov In a flow-based system, the timing of reagent delivery and reaction is precisely controlled, which can be leveraged to minimize pre-activation times and thus reduce the risk of racemization. The choice of coupling reagents and solvents remains critical, and those that offer high efficiency with minimal side reactions are preferred. luxembourg-bio.comnih.gov
Compound Names
Stereochemical Integrity and Epimerization Control
Mechanisms of D-Serine Racemization During Peptide Coupling and Deprotection
Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur at various stages of solid-phase peptide synthesis (SPPS). For serine residues, two primary base-catalyzed mechanisms are responsible for the loss of stereochemical integrity: direct enolization and the formation of an oxazol-5(4H)-one intermediate. mdpi.comuniurb.it
The direct enolization pathway involves the abstraction of the α-proton of the amino acid by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of D- and L-isomers. mdpi.comuniurb.it This mechanism is particularly relevant for amino acids with acidic α-protons. mdpi.com
The more predominant pathway for racemization during peptide coupling is through the formation of a 5-(4H)-oxazolone. mdpi.comuniurb.it Activation of the carboxylic acid group of the N-protected amino acid can lead to an intramolecular cyclization, forming the oxazolone (B7731731). This intermediate has an acidic proton at the C4 position, which can be readily abstracted by a base, leading to a racemized intermediate. Nucleophilic attack by the amino group of the growing peptide chain on this intermediate can then result in the incorporation of either the D- or L-amino acid. mdpi.comuniurb.it
During the Fmoc deprotection step, the use of basic conditions, typically piperidine (B6355638), can also induce racemization, especially for sensitive amino acids like serine. acs.org
Factors Influencing Epimerization Rates of Fmoc-D-Ser(Trt)-OH
Several factors during the coupling reaction can significantly influence the rate of epimerization of this compound.
The choice and stoichiometry of coupling reagents and the basicity of the reaction environment are critical determinants of epimerization. nih.gov The use of uronium/aminium-based coupling reagents, such as HATU, in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), can lead to significant racemization. mdpi.comnih.gov For instance, Fmoc-Ser(Trt)-OH has shown substantial epimerization (37.6%) when pre-activated with HATU/HOAt/NMM. nih.gov The presence of a base is often the primary driver of this side reaction. mdpi.comresearchgate.net Studies have shown that base-free activation methods can significantly reduce epimerization. researchgate.net For example, using diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) under neutral conditions is known to minimize racemization. researchgate.netnih.gov
The stoichiometry of the base is also a crucial factor. An excess of base can accelerate the rate of epimerization. chempep.com For example, Fmoc-Ser(Trt)-OH exhibited a high epimerization yield when 4.4 equivalents of the amino acid and 4.0 equivalents of HATU/HOAt were used in the presence of 8.8 equivalents of NMM. mdpi.com
Table 1: Effect of Coupling Conditions on Fmoc-Ser(Trt)-OH Epimerization
| Coupling Condition | Epimerization (%) | Yield (%) |
|---|---|---|
| Pre-activation with HATU/HOAt/NMM/NMP for three hours | 37.6 | 63.4 |
| Various other conditions (12 out of 13 tested) | <3 | >95 (for 10 conditions) |
Data sourced from a study investigating various coupling conditions for Fmoc-Ser(Trt)-OH. nih.gov
The duration of the pre-activation step, where the carboxylic acid of this compound is activated by the coupling reagent before addition to the resin-bound peptide, has a direct impact on stereochemical purity. nih.govnih.gov Longer pre-activation times generally lead to increased racemization. nih.govsemanticscholar.org
Research has demonstrated a clear correlation between pre-activation time and the extent of epimerization for Fmoc-Ser(Trt)-OH. nih.gov For example, when pre-activated with HATU/NMM, the level of epimerization increases with time. nih.gov One study showed that a three-hour pre-activation of Fmoc-Ser(Trt)-OH with HATU/HOAt/NMM/NMP resulted in a substantial 37.6% racemization. nih.gov In contrast, avoiding pre-activation altogether can lead to serine racemization of less than 0.5%. researchgate.net
Table 2: Epimerization of Fmoc-Ser(Trt)-OH as a Function of Pre-activation Time
| Pre-activation Time (minutes) | Epimerization (%) |
|---|---|
| 0 | ~2 |
| 20 | ~10 |
| 40 | ~18 |
| 60 | ~25 |
| 180 | ~38 |
Data represents the epimerization of Fmoc-Ser(Trt)-OH when pre-activated with HATU/NMM. nih.gov
Impact of Coupling Agent Stoichiometry and Basic Conditions
Strategies for Minimizing Epimerization and Maintaining Enantiomeric Purity
To counteract the propensity of this compound to epimerize, several strategies can be implemented.
Performing the coupling reaction at lower temperatures is a well-established method for reducing the rate of many side reactions, including racemization. bachem.com While elevated temperatures can be used to accelerate coupling, they also increase the risk of epimerization. nih.govamazonaws.com Therefore, maintaining a low temperature during the activation and coupling steps can help preserve the stereochemical integrity of the serine residue.
The choice of coupling reagents and additives is arguably the most critical factor in controlling racemization. nih.gov Additives such as HOBt, 6-Cl-HOBt, and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to suppress racemization when used in conjunction with carbodiimide (B86325) coupling reagents like DIC. researchgate.netpeptide.com These additives work by forming reactive esters that are less prone to oxazolone formation. mdpi.com The combination of DIC with HOBt or Oxyma is considered a "safe" coupling method that minimizes epimerization. nih.govnih.govbachem.com
In contrast, phosphonium (B103445) and uronium/aminium salt-based reagents should be used with caution, especially in the presence of bases. bachem.com If these reagents are necessary for difficult couplings, the use of additives like HOAt can be beneficial. mdpi.com Base-free coupling protocols are generally preferred to minimize the risk of epimerization. researchgate.net
Low-Temperature Coupling Techniques
Comparative Epimerization Studies with Other Protected Serine Derivatives (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Ser(Ac)-OH)
The stereochemical integrity of the serine residue during peptide synthesis is a critical factor, as serine is known to have a higher propensity for racemization compared to many other natural amino acids. nih.govmdpi.comnih.gov The choice of the side-chain protecting group plays a pivotal role in mitigating this epimerization. Comparative studies involving this compound and other commonly used derivatives, such as Fmoc-Ser(tBu)-OH and acetylated serine derivatives like Fmoc-Ser(Ac)-OH, reveal significant differences in their susceptibility to racemization under various coupling conditions.
Research Findings:
The bulky trityl (Trt) group on Fmoc-Ser(trt)-OH generally provides substantial steric hindrance that protects the α-carbon from base-catalyzed proton abstraction, which is the initial step in the epimerization pathway via an oxazolone intermediate. bachem.com Consequently, under many standard solid-phase peptide synthesis (SPPS) coupling conditions, Fmoc-Ser(trt)-OH demonstrates high stereochemical stability, with epimerization levels often below 3%. nih.gov
However, the stability of Fmoc-Ser(trt)-OH is not absolute and is highly dependent on the coupling reagents and, particularly, the pre-activation time. nih.gov In a systematic study evaluating thirteen different coupling conditions, only one condition led to substantial racemization of Fmoc-Ser(trt)-OH. nih.gov This specific condition involved a long pre-activation time (3 hours) with the coupling reagent HATU in the presence of the base N-Methylmorpholine (NMM), which resulted in a significant 37.6% racemization. nih.govmdpi.comnih.gov This highlights that prolonged exposure to activation conditions before coupling can compromise the stereochemical integrity even of the well-protected Trt derivative.
In contrast, other protected serine derivatives show different epimerization profiles. Fmoc-Ser(tBu)-OH, another commonly used derivative, has also been reported to be susceptible to racemization, particularly when N,N-Diisopropylethylamine (DIPEA) is used as the base. chempep.com The use of a weaker base, such as collidine, has been recommended to minimize this side reaction. chempep.comresearchgate.net
The following data tables summarize findings from comparative studies on the epimerization of various serine derivatives.
Table 1: Comparative Epimerization of Fmoc-Serine Derivatives Under Various Coupling Conditions
| Fmoc-Serine Derivative | Coupling Reagents/Base | Pre-activation Time | % Epimerization | Source(s) |
| Fmoc-Ser(Trt)-OH | HATU/HOAt/NMM | 3 hours | 37.6% | nih.govmdpi.com |
| Fmoc-Ser(Trt)-OH | Various (12 of 13 tested) | Standard | < 3.0% | nih.gov |
| Fmoc-Ser(Ac₃GalNAcα)-OH | HATU/HOAt/DIPEA | Standard | 0.8% | mdpi.com |
| Fmoc-Ser(Ac₃GlcNAcβ)-OH | HATU/HOAt/DIPEA | Standard | 2.0% | mdpi.com |
| Fmoc-Ser(Ac₃GlcNAca)-OH | HATU/HOAt/NMM | 3 hours | 72.5% | mdpi.com |
| Fmoc-Ser(Ac₄Galβ1-3Ac₂GalNAcα)-OH | HATU/HOAt/NMM | 3 hours | 65.6% | mdpi.com |
Note: The data presented is compiled from studies investigating epimerization under specific experimental contexts. Direct comparison should be made with caution, as peptide sequence and other synthesis parameters can influence outcomes.
Table 2: Relative Coupling Rates of Protected Serine and Threonine Derivatives
| Amino Acid Derivative | Relative Reaction Rate (vs. Fmoc-Thr(Trt)-OH) | Source(s) |
| Fmoc-Thr(Trt)-OH | 1.00 | nih.gov |
| Fmoc-Ser(Trt)-OH | 3.33 ± 0.53 | nih.gov |
| Fmoc-Thr(Ac₃GalNAcα)-OH | 0.70 ± 0.03 | nih.gov |
Note: A faster reaction rate, as seen with Fmoc-Ser(Trt)-OH compared to its threonine counterpart, can potentially reduce the time the activated amino acid is susceptible to epimerization before the peptide bond is formed.
Advanced Applications in Peptide and Glycopeptide Chemistry
Construction of Complex Peptide Architectures
The incorporation of Fmoc-D-Ser(trt)-OH is instrumental in the synthesis of non-linear peptide architectures. The D-amino acid configuration can induce specific secondary structures, while the protected hydroxyl side chain offers a handle for creating intricate molecular designs. activotec.comcem.com
The synthesis of cyclic peptides and depsipeptides often leverages the unique properties of specialized amino acids. The inclusion of a D-amino acid, such as D-serine, into a linear peptide sequence is a well-established strategy to promote efficient head-to-tail cyclization by inducing a β-turn conformation that brings the peptide termini into proximity. activotec.com this compound serves as a standard building block for introducing these crucial turn-inducing residues during solid-phase peptide synthesis (SPPS). sigmaaldrich.com
Depsipeptides are cyclic or linear peptides containing at least one ester bond in place of an amide bond. The side-chain hydroxyl group of serine is a natural precursor to this ester linkage. In a typical on-resin synthesis, the side chain of a resin-bound serine or threonine residue is deprotected and then acylated by an incoming Fmoc-protected amino acid to form the depsipeptide bond. nih.govgoogle.comresearchgate.net While many syntheses employ threonine for this purpose, the serine hydroxyl group is also a key site for esterification. nih.gov The synthesis of complex depsipeptides is often challenging and can be hampered by side reactions, necessitating carefully optimized strategies and protecting group schemes. researchgate.net
Orthogonally protected amino acids are essential tools for creating peptides with advanced topologies, including branched, bridged, and stapled structures. cem.com The trityl group of this compound provides such orthogonality. The Trt group can be selectively removed using very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane) that leave acid-labile resin linkers and other side-chain protecting groups like tert-butyl (tBu) intact. iris-biotech.depeptide.comsigmaaldrich.com
This selective deprotection unmasks the serine hydroxyl group while the peptide remains anchored to the solid support, allowing it to serve as an attachment point for a secondary peptide chain, thus forming a branched peptide . iris-biotech.degoogle.comgoogle.com
For bridged and stapled peptides , this liberated hydroxyl group can be used to form a covalent linkage with another amino acid side chain within the same peptide. For instance, it can react with a suitably activated amino acid to form an ether or ester bridge, constraining the peptide's conformation. rsc.org Peptide stapling, a strategy to lock a peptide into a specific conformation (often an α-helix), typically involves creating a covalent brace between two amino acid side chains. nih.govcpcscientific.com While hydrocarbon staples formed via olefin metathesis are common, the principles extend to other linkage types where the serine side chain could act as a nucleophile for forming the structural staple. cem.comnih.gov
Synthesis of Cyclic Peptides and Depsipeptides
Role in Glycopeptide Synthesis
Glycosylation is a critical post-translational modification, and the chemical synthesis of homogenous glycopeptides is vital for studying its biological roles. This compound is a key precursor in the synthesis of O-linked glycopeptides, where a glycan is attached to the hydroxyl group of a serine or threonine residue.
The synthesis of O-linked glycopeptides via SPPS commonly involves two main strategies: the building block approach or on-resin glycosylation. In the building block approach, a pre-formed glycosylated amino acid, such as Fmoc-Ser(Ac₃GalNAcα)-OH, is incorporated directly into the growing peptide chain. nih.govmdpi.com
Alternatively, a non-glycosylated serine derivative like this compound can be incorporated into the peptide sequence. nih.govnih.gov Following its incorporation, the Trt group is selectively cleaved on-resin to expose the hydroxyl group, which is then glycosylated. This approach is highly valuable for creating glycoprotein (B1211001) mimics and for installing complex or sensitive glycans at a late stage in the synthesis. iris-biotech.deiris-biotech.de The choice of strategy depends on the complexity of the target glycopeptide and the desired glycan. tandfonline.com This methodology has been successfully applied to synthesize glycopeptides containing biologically important structures, such as the tumor-associated Tn and TF antigens. nih.gov
The synthesis of glycopeptides is significantly more challenging than that of standard peptides. nih.gov A major hurdle is the coupling of the bulky, sterically hindered glycosylated amino acid building blocks, which are often slow and inefficient. nih.govmdpi.com
A more severe complication is the high propensity for epimerization (racemization at the α-carbon) of glycosylated serine derivatives during the coupling step. nih.govnih.gov Studies have shown that under common coupling conditions, the level of the undesired D-epimer can be substantial, in some cases reaching as high as 80%. nih.gov This side reaction is highly dependent on the coupling reagents and base used. nih.govmdpi.com For example, coupling conditions involving HATU/HOAt and the base NMM have been shown to cause significant epimerization for glycosylated serine, whereas the use of a different base like TMP can reduce this side reaction. nih.govnih.gov Interestingly, glycosylated threonine derivatives are far less prone to epimerization, highlighting a fundamental difference in reactivity likely stemming from conformational preferences of the reaction intermediates. nih.gov
Table: Epimerization of Glycosylated Serine Analogs Data adapted from studies on the coupling of various Fmoc-Ser derivatives to a peptide on solid support. nih.gov
| Fmoc-Amino Acid | Coupling Conditions | % Epimerization |
| Fmoc-Ser(Trt)-OH | HATU/NMM | ~5% |
| Fmoc-Ser(Ac₃GalNAcα)-OH (Tn antigen) | HATU/NMM | >40% |
| Fmoc-Ser(Ac₄Galβ1-3Ac₂GalNAcα)-OH (TF antigen) | HATU/NMM | >40% |
| Fmoc-Ser(Ac₃GlcNAcβ)-OH | HATU/NMM | ~35% |
| Fmoc-Ser(Ac₃GalNAcα)-OH (Tn antigen) | DIC/Oxyma | <1% |
| Conditions are simplified for comparison. HATU/NMM represents a combination known to promote epimerization, while DIC/Oxyma is generally considered safer in this regard. |
Synthesis of O-linked Glycopeptides and Glycoprotein Mimics
Peptide Modifications and Post-Translational Mimicry
The selective deprotection of the trityl group on the serine side chain is a powerful tool for creating peptides that mimic post-translational modifications (PTMs). iris-biotech.desigmaaldrich.com PTMs are crucial for regulating protein function, and synthetic peptides incorporating these modifications are invaluable for biological research.
The orthogonality of the Trt group allows for its removal while the peptide remains fully protected and attached to the solid support. peptide.comsigmaaldrich.com This exposes a unique reactive site—the serine hydroxyl group—for chemical modification. One of the most studied PTMs is phosphorylation. By incorporating this compound, deprotecting the side chain, and then performing an on-resin phosphorylation reaction, phosphoserine-containing peptides can be synthesized efficiently. peptide.comsigmaaldrich.com This strategy avoids the potential difficulties of coupling pre-phosphorylated amino acid building blocks, which can be prone to side reactions. merckmillipore.com
Beyond phosphorylation, this methodology can be extended to other PTMs or modifications, including sulfonation and the attachment of reporter molecules or polyethylene (B3416737) glycol (PEG) chains (PEGylation). iris-biotech.deiris-biotech.de This versatility makes this compound a key building block for producing peptides designed to probe and mimic the complex regulatory mechanisms found in nature.
Preparation of Phosphorylated Serine Residues in Peptides
The synthesis of phosphopeptides is crucial for studying cellular signaling pathways, protein regulation, and enzyme mechanisms. This compound serves as an excellent precursor for the introduction of phosphoserine residues into a peptide sequence using a "global phosphorylation" strategy. peptide.com
The key to this application lies in the properties of the O-trityl (Trt) protecting group on the serine side-chain. The Trt group is highly acid-labile and can be selectively removed while the peptide remains attached to the solid-phase resin and other protecting groups, such as tert-butyl (tBu), remain intact. iris-biotech.de This selective deprotection is typically achieved using very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often with silanes added as scavengers. iris-biotech.dethieme-connect.de
Once the side-chain hydroxyl group of the D-serine residue is exposed, a phosphorylation reaction can be carried out directly on the solid support. iris-biotech.de This on-resin modification allows for the site-specific introduction of a phosphate (B84403) group. This method is advantageous for creating peptides with specific modifications, such as phosphorylation, on chosen serine residues. peptide.com The use of trityl-protected amino acids has been shown to yield purer final products compared to syntheses using standard t-Bu protected amino acids. This makes this compound a versatile building block for the on-resin side-chain modification of peptides. iris-biotech.de
Table 1: Properties and Synthesis Application of this compound
| Property | Description | Reference |
|---|---|---|
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-serine | iris-biotech.desigmaaldrich.com |
| CAS Number | 212688-51-2 | iris-biotech.desigmaaldrich.com |
| Molecular Formula | C₃₇H₃₁NO₅ | iris-biotech.desigmaaldrich.com |
| Molecular Weight | 569.65 g/mol | sigmaaldrich.com |
| Primary Application | Building block in Fmoc solid-phase peptide synthesis (SPPS). | sigmaaldrich.com |
| Key Feature | Acid-labile Trityl (Trt) side-chain protecting group. | iris-biotech.de |
| Deprotection Condition | The Trt group can be selectively cleaved with 1% TFA in DCM. | iris-biotech.dethieme-connect.de |
| Specific Use | Excellent derivative for synthesizing phosphoserine-containing peptides via on-resin phosphorylation. | peptide.compeptide.com |
Applications in Biomaterials Design
Peptide-based biomaterials are at the forefront of innovation in biomedical engineering due to their biocompatibility, biodegradability, and the ability to tailor their chemical and physical properties. acs.orgregmednet.com These materials are designed to mimic the natural extracellular matrix (ECM), providing structural support and bioactive cues to cells. regmednet.comfrontiersin.org
Engineering Peptide-Based Biomaterials for Tissue Engineering and Regenerative Medicine
The engineering of advanced biomaterials for tissue repair and regeneration often involves the use of synthetic peptides that self-assemble into nanofibrous scaffolds. frontiersin.orgnih.gov These scaffolds can be functionalized with bioactive motifs to direct cellular behavior, such as adhesion, proliferation, and differentiation. nih.govreading.ac.uk
Amino acid derivatives, including those of serine, are fundamental building blocks in the design of these functional biomaterials. chemimpex.com The incorporation of modifiable residues like serine into a peptide sequence is a key strategy. While not always directly named, the principles of using protected amino acids like this compound are central to this process. The ability to selectively deprotect the side-chain allows for the subsequent attachment of various molecules, not just phosphates, but also cell-adhesion ligands, growth factors, or other signaling molecules.
This functionalization is critical for creating biomaterials that can actively participate in the healing process. frontiersin.org For instance, peptide-based hydrogels can be designed to be injectable, forming a 3D scaffold in situ that supports cell infiltration and tissue regeneration. acs.org The development of these materials relies on the precise chemical synthesis of peptide building blocks where residues can be specifically modified. regmednet.com The use of this compound provides a strategic option for incorporating a D-amino acid, which can enhance the proteolytic stability of the resulting biomaterial, a desirable feature for scaffolds in regenerative medicine. mdpi.com The creation of these sophisticated biomaterials for applications in repairing soft tissues like skin or cornea, or for use in more complex areas like cardiac repair, depends on the versatile chemistry afforded by such protected amino acids. frontiersin.org
Table 2: Strategies in Peptide-Based Biomaterial Design
| Strategy | Description | Potential Role of Serine Derivatives | Reference |
|---|---|---|---|
| Self-Assembly | Peptides designed with alternating hydrophilic and hydrophobic residues spontaneously form ordered nanostructures (e.g., nanofibers, hydrogels) under physiological conditions. | The hydroxyl group of serine can contribute to the hydrophilic character and hydrogen bonding networks that drive assembly. | regmednet.comfrontiersin.org |
| Bioactive Motif Incorporation | Specific short peptide sequences (e.g., RGD for cell adhesion) are included in the primary sequence of the building block peptide. | Serine residues can act as spacers or be part of the bioactive sequence itself. | frontiersin.orgreading.ac.uk |
| Post-Assembly Functionalization | A scaffold is formed first, followed by the chemical attachment of bioactive molecules to specific residues within the scaffold. | Protected serine derivatives like this compound are ideal for this, allowing selective deprotection and subsequent on-scaffold modification. | iris-biotech.depeptide.com |
| Enzymatic Cross-linking | Peptides are designed to be cross-linked by specific enzymes to form a stable hydrogel network. | Serine residues can be part of the recognition sequence for the enzyme. | acs.org |
| Enhanced Stability | Incorporation of D-amino acids or other non-natural amino acids to increase the biomaterial's resistance to degradation by proteases. | this compound provides a D-amino acid for this purpose. | mdpi.com |
Research in Biological and Therapeutic Contexts
Investigation of Protein-Protein Interactions Using Peptides Containing Fmoc-D-Ser(Trt)-OH
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases, including cancer. rsc.org The development of synthetic peptides that can modulate or inhibit these interactions is a major goal in chemical biology and drug discovery. However, natural L-peptides are often poor drug candidates due to their rapid degradation by proteases and their potential inability to mimic the necessary secondary structures to bind to PPI interfaces.
The introduction of D-amino acids via reagents like this compound is a powerful technique to overcome these limitations. Peptides containing D-amino acids, often referred to as peptidomimetics, can be designed to be more resistant to enzymatic breakdown. activotec.com Furthermore, the strategic placement of a D-amino acid can induce and stabilize specific secondary structures, such as β-turns and β-hairpins, which are often crucial for high-affinity binding to protein surfaces. nih.gov This structural constraint can lead to inhibitors with enhanced binding affinity and specificity for their target. nih.govmdpi.com
A notable application is in the synthesis of complex natural product derivatives that target PPIs. For instance, in the solid-phase synthesis of an oxathiocoraline derivative, a compound with potential applications in modulating PPIs, this compound was a key building block. thieme-connect.com Its incorporation was achieved using advanced coupling reagents to ensure efficient reaction, highlighting the practical use of this compound in creating sophisticated bioactive molecules. thieme-connect.com While many studies may list the use of similar D-amino acid derivatives like Fmoc-D-Ser(tBu)-OH for creating combinatorial peptide libraries to screen for PPI inhibitors, the underlying principle remains the same: the D-stereocenter provides a route to novel and stable peptide-based probes and therapeutics. nih.gov
Studies of Enzyme Mechanisms and Cellular Signaling Pathways
This compound is a valuable tool for synthesizing peptides used to probe enzyme mechanisms and dissect cellular signaling pathways. A primary advantage conferred by the D-serine residue is its ability to render peptides resistant to cleavage by proteases, which are enzymes that specifically recognize and hydrolyze peptide bonds between L-amino acids. iris-biotech.dethieme-connect.commdpi.com This proteolytic stability ensures that the peptide probe remains intact within a biological system, allowing for more reliable and extended study of its interactions. activotec.com
For example, synthetic peptides are widely used to create specific substrates for studying protease activity. By incorporating a D-amino acid at or near a cleavage site, researchers can investigate the stereospecificity of an enzyme or create inhibitor molecules. Fluorogenic substrates synthesized using Fmoc-based methods can be used to rapidly profile the specificity of a wide range of proteases. pnas.org The use of a D-amino acid building block like this compound allows for the synthesis of control peptides that should not be cleaved, helping to validate the specific action of the enzyme on its intended L-amino acid-containing substrate.
Beyond its role in conferring stability, D-serine itself is an important signaling molecule, particularly in the mammalian central nervous system. nih.gov It acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a critical role in neurotransmission, synaptic plasticity, and brain function. tandfonline.com The synthesis of peptides containing D-serine, facilitated by this compound, enables the creation of tools to study these signaling pathways with enhanced metabolic stability. Such peptides can be used to explore the structure-activity relationships of ligands that interact with neuronal receptors. The development of small molecule inhibitors for enzymes like the SARS 3CL protease based on serine derivatives further underscores the importance of such building blocks in enzymology. nih.gov
Development of Peptide-Based Therapeutics and Novel Compounds
The creation of novel peptide-based therapeutics is a rapidly advancing field, driven by the high specificity and potency of peptides. A major hurdle in this area is the poor pharmacokinetic profile of natural L-peptides. This compound is a key reagent for addressing this challenge by enabling the synthesis of peptides with significantly improved drug-like properties. activotec.comchemimpex.com
The incorporation of D-serine into a peptide sequence dramatically increases its resistance to proteolytic degradation, thereby extending its half-life in vivo. nih.govmdpi.comiris-biotech.de This enhanced stability is a critical attribute for any peptide intended for therapeutic use. Bioactive peptides containing D-amino acids are found in nature, such as the ω-agatoxin IV, which contains a D-serine at position 46 and acts as a potent blocker of P-type calcium channels. mdpi.com The chemical synthesis of such complex peptides relies on the availability of high-purity building blocks like this compound.
The table below summarizes the research applications and findings related to the use of D-Serine in therapeutic and novel compounds.
| Research Area | Application of D-Serine Incorporation | Key Findings & Rationale | Relevant Compounds |
| Protease Resistance | Enhancing metabolic stability of peptide drugs. | Peptides with D-amino acids are not recognized by most proteases, leading to a longer in-vivo half-life. activotec.comiris-biotech.dethieme-connect.com | D-amino acid containing peptides (DAACPs), Enkephalin analogs mdpi.com |
| Structural Scaffolding | Inducing specific secondary structures (e.g., β-turns). | D-amino acids can act as turn-inducers, constraining the peptide into a bioactive conformation for higher receptor affinity. nih.gov | Cyclic peptides, α-melanocyte-stimulating hormone analogs nih.gov |
| Neuroactive Peptides | Probing or modulating neuronal receptors. | D-Serine is an endogenous co-agonist of the NMDA receptor; its inclusion can create potent neuroactive peptides. nih.gov | ω-agatoxin IV, NMDA receptor ligands mdpi.com |
| Antimicrobial Peptides | Development of novel antibiotics. | D-amino acids are found in microbial peptidoglycans and can be used to design potent, stable antimicrobial peptides. activotec.com | Peptides with D-Ala, D-Leu, D-Ser mdpi.comthieme-connect.com |
In cancer research, this compound serves as a crucial component in the synthesis of glycopeptides designed to mimic tumor-associated carbohydrate antigens (TACAs). nih.gov Many cancer cells exhibit aberrant glycosylation, leading to the overexpression of specific carbohydrate structures on their surface, such as the Tn and Thomsen-Friedenreich (TF) antigens. nih.gov These TACAs are attractive targets for the development of cancer immunotherapies and vaccines.
The synthesis of glycopeptides that present these TACAs to the immune system is a key strategy. This often involves attaching a carbohydrate moiety to the serine side chain. Research has explored the synthesis and coupling efficiency of various glycosylated Fmoc-serine building blocks, including both the natural L- and unnatural D-epimers. nih.gov The use of a D-serine scaffold can be particularly interesting. While the immune system may have tolerance to TACAs presented on an L-amino acid backbone (as it appears in the body), presenting the same TACA on a proteolytically stable D-amino acid backbone could potentially break this tolerance and elicit a more robust and effective anti-tumor immune response. Studies have shown that the presence of an unnatural epimer can have a major impact on the clinical efficacy of a glycopeptide vaccine. nih.gov
Furthermore, derivatives of D-amino acids have themselves shown potential in cancer therapy. For example, the related compound Fmoc-D-Asn(Trt)-OH has been reported to be effective in vitro against certain tumor cell lines, suggesting a broader role for D-amino acid derivatives in oncology. biosynth.com
The development of synthetic vaccines is a major frontier in medicine, and peptide-based vaccines offer the advantage of being chemically defined and highly specific. This compound contributes to this field by enabling the synthesis of more stable and potentially more immunogenic peptide and glycopeptide antigens. activotec.commdpi.com
As discussed, a primary application is in the construction of cancer vaccines targeting TACAs. nih.gov The synthesis of glycopeptides containing Tn or TF antigens is central to this approach. By using a D-serine backbone, the resulting vaccine candidate is resistant to enzymatic degradation, which may allow for a longer persistence of the antigen and a more sustained presentation to the immune system, potentially leading to a stronger and more durable immune response.
The table below details research findings related to the use of D-amino acids in synthetic vaccine design.
| Vaccine Component/Strategy | Role of D-Amino Acid (e.g., D-Serine) | Research Finding/Rationale |
| Glycopeptide Antigens (TACA-based) | Provide a proteolytically stable scaffold for TACA presentation. | The unnatural D-epimer can impact clinical efficacy and may elicit a stronger immune response against the tumor antigen. nih.gov |
| Peptide Epitopes | Increase the in vivo half-life of the vaccine's peptide component. | Resistance to proteases ensures the peptide epitope remains intact for longer, improving chances of immune recognition. activotec.com |
| Adjuvant Conjugation | Serve as a stable linker or part of the peptide backbone for attaching adjuvants. | D-amino acids ensure the integrity of the peptide-adjuvant conjugate, a key feature of self-adjuvanting vaccines. acs.org |
Analytical Methodologies for Research Outcomes
High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of Fmoc-D-Ser(trt)-OH. Manufacturers typically report purities of ≥98.0% or higher based on HPLC analysis. watanabechem.co.jpsigmaaldrich.com Some suppliers guarantee even higher purity levels, such as ≥99.0%. cem.com This method is effective in separating the main compound from any synthesis-related impurities.
HPLC is also crucial for the analysis of stereoisomers, specifically for detecting the presence of the corresponding L-enantiomer or other diastereomers that may arise during synthesis or subsequent reactions. watanabechem.co.jpglentham.com The separation of these stereoisomers is vital because their presence can have significant impacts on the structure and function of the final peptide. nih.gov For instance, studies on peptide synthesis have shown that the coupling of Fmoc-protected serine derivatives can be prone to epimerization, the change in configuration at one chiral center, leading to the formation of unnatural diastereomers. nih.govmdpi.com The extent of this epimerization can be quantified by HPLC analysis, often by comparing the retention times of the desired product with its epimer. nih.gov Chiral chromatography, a specialized form of HPLC using chiral stationary phases, can be employed to resolve L/D-serine enantiomers effectively.
Methodological details from various studies often involve reversed-phase (RP-HPLC) columns, such as C18, and mobile phases consisting of acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA) or formic acid. scienceopen.comnih.gov
Table 1: Representative HPLC Conditions for Amino Acid and Peptide Analysis This table presents typical conditions used in the analysis of protected amino acids and peptides, which are applicable to this compound.
| Parameter | Typical Conditions | Source(s) |
| Column | Reversed-phase C18 (e.g., 4.6 mm ID) | scienceopen.comnih.gov |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | scienceopen.comnih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | scienceopen.comnih.gov |
| Flow Rate | 0.4 - 1.0 mL/min | scienceopen.comnih.gov |
| Detection | UV at 214 nm or 254 nm | scienceopen.comrsc.org |
| Gradient | A linear gradient, for example, from 5% to 95% of Mobile Phase B | scienceopen.comnih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Purity Determination
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC provides faster analysis times, greater resolution, and improved sensitivity. rsc.org These enhancements are particularly valuable for accurately determining the purity of the compound and for resolving closely related impurities that might co-elute in a standard HPLC separation. rsc.org
In the context of peptide synthesis, UHPLC is frequently used to analyze crude peptide products and to confirm the purity of the final, purified molecules. rsc.org The high resolution of UHPLC is adept at separating complex mixtures, ensuring that even minor impurities are detected and quantified. rsc.org The determination of purity is typically carried out by integrating all signals detected, often at a wavelength of 214 nm, which is characteristic for peptide bonds but also useful for the Fmoc group. rsc.org
Table 2: Typical UHPLC Parameters for Peptide Purity Analysis This table outlines common parameters for UHPLC analysis, which can be applied to assess the purity of this compound and related peptide intermediates.
| Parameter | Typical Conditions | Source(s) |
| Column | Reversed-phase C18 (e.g., Kinetex, Symmetry300, 2.1 mm ID, < 3 µm particle size) | scienceopen.com |
| Mobile Phase A | Water with 0.1% Formic Acid and 1% Acetonitrile | scienceopen.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid and 1% Water | scienceopen.com |
| Flow Rate | 0.2 - 0.4 mL/min | scienceopen.com |
| Detection | Photodiode Array (PDA) at 214 nm | rsc.org |
| Column Temp. | 40 °C | scienceopen.com |
Mass Spectrometry for Structural Elucidation (e.g., High-Resolution Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. It confirms the molecular weight of the compound, which is a fundamental verification of its identity. acs.org The empirical formula for this compound is C₃₇H₃₁NO₅, corresponding to a monoisotopic mass of approximately 569.22 Da and an average molecular weight of 569.65 Da. chemspider.com
High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), provides highly accurate mass measurements. nih.gov This precision allows for the unambiguous confirmation of the elemental composition of the molecule. ESI is a soft ionization technique that typically produces protonated molecular ions, such as [M+H]⁺, which for this compound would be observed at an m/z value of approximately 570.23. The detection of this ion confirms the integrity of the entire molecule. LC-MS systems, which couple liquid chromatography with mass spectrometry, are routinely used to analyze the compound, confirming that the peak observed in the chromatogram corresponds to the correct molecular weight. scienceopen.com
Table 3: Mass Spectrometric Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₃₁NO₅ | chemspider.com |
| Molecular Weight | 569.65 g/mol (Average) | sigmaaldrich.com |
| Monoisotopic Mass | 569.220223 Da | chemspider.com |
| Primary Ion (ESI+) | [M+H]⁺ | scienceopen.com |
| Observed m/z | ~570.23 | scienceopen.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to provide detailed information about the molecular structure and stereochemistry of this compound. Both ¹H NMR and ¹³C NMR spectra are used to confirm the presence of the key functional groups: the Fmoc (fluorenylmethyloxycarbonyl) group, the D-serine backbone, and the trityl (Trt) protecting group. scienceopen.comrsc.org
The ¹H NMR spectrum displays characteristic signals for the aromatic protons of the Fmoc and trityl groups, typically found in the downfield region (around 7.2-7.9 ppm). scienceopen.comrsc.org The protons on the serine backbone and the methylene (B1212753) bridge of the Fmoc group appear at more shielded, specific chemical shifts. The coupling patterns and integration of these signals help to confirm the connectivity of the atoms within the molecule. While specific NMR data for this compound is not always published in detail, data from closely related structures and general knowledge of chemical shifts for these protecting groups allow for structural verification. scienceopen.comrsc.org The stereochemical configuration (D-form) is implicitly confirmed by using stereochemically pure starting materials and can be further verified by advanced NMR techniques or by comparing the spectrum to that of the known L-enantiomer.
Table 4: Representative ¹H NMR Chemical Shifts for Related Fmoc-Amino Acid Structures This table shows typical chemical shift ranges for the main proton environments in Fmoc-protected amino acids, providing a reference for the analysis of this compound. Data is for a similar compound in DMSO-d6.
| Proton Environment | Representative Chemical Shift (δ ppm) | Multiplicity | Source(s) |
| Fmoc Aromatic Protons | 7.31 - 7.88 | m, d | rsc.org |
| Serine α-CH | ~4.20 - 4.40 | m | rsc.org |
| Fmoc CH, CH₂ | ~4.20 - 4.35 | m, d | rsc.org |
| Serine β-CH₂ | ~3.80 - 4.10 | m | rsc.org |
Note: 'm' denotes multiplet, 'd' denotes doublet. Actual shifts for this compound will also show signals for the trityl group, typically in the 7.2-7.5 ppm range.
Compound Index
Future Research Directions and Emerging Trends
Development of Sustainable and Greener Synthetic Approaches for Fmoc-D-Ser(Trt)-OH Utilization
The pharmaceutical industry's shift towards "Green Chemistry" is driving the development of more environmentally friendly methods for peptide synthesis. researchgate.net Traditional solid-phase peptide synthesis (SPPS), while effective, relies heavily on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). csbio.comtandfonline.com Research is now focused on finding greener alternatives that reduce waste and environmental impact without compromising synthesis efficiency. csbio.comacsgcipr.org
Key Developments:
Green Solvents: Studies are exploring the use of safer, bio-based solvents. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and ethyl acetate (B1210297) are being investigated as replacements for DMF and DCM. acs.org Researchers have successfully demonstrated the use of 2-MeTHF for all steps of SPPS, including Fmoc removal, washing, and coupling. acs.org Other promising green solvents and solvent mixtures include anisole (B1667542) combined with N-octylpyrrolidone (NOP), which has shown good resin swelling and solubilization properties for Fmoc-protected amino acids. tandfonline.com
Catalyst-Free Reactions: Methodologies are being developed for the Fmoc protection of amines and amino acids in aqueous media without the need for catalysts. researchgate.net This approach simplifies product isolation and purification, aligning with green chemistry principles. researchgate.net
Process Optimization: Continuous flow synthesis is emerging as a more sustainable alternative to traditional batch processes. advancedchemtech.com This method allows for precise control over reaction conditions, potentially leading to higher yields and less waste. advancedchemtech.com Additionally, real-time monitoring of processes, such as piperidine (B6355638) removal during Fmoc deprotection, helps to minimize solvent usage. csbio.com
Interactive Table: Comparison of Green Solvents in SPPS
| Solvent/Mixture | Application in SPPS | Advantages | Reference |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Fmoc removal, washing, coupling | Eco-friendly, derived from renewable resources | acs.org |
| Ethyl Acetate | Washing | Green solvent, cost-effective | acs.org |
| Anisole/NOP (75:25) | Solubilizing Fmoc amino acids, resin swelling | Green alternative to DMF, good solubilization | tandfonline.com |
| Water | Solvent for Fmoc protection | Environmentally benign, economical, safe | researchgate.net |
Innovations in Stereocontrol Methodologies for D-Amino Acid Incorporation
The incorporation of D-amino acids like D-serine into peptides confers resistance to enzymatic degradation, a significant advantage for therapeutic peptides. u-tokyo.ac.jpformulationbio.com However, controlling the stereochemistry during synthesis is crucial. conceptlifesciences.com Innovations in this area focus on both chemical and enzymatic methods to ensure the precise and efficient incorporation of D-amino acids.
Key Innovations:
Enzymatic Synthesis: Biocatalysis offers a promising route for producing D-amino acids with high enantioselectivity under mild conditions. rsc.org Cascade enzymatic routes are being developed for the stereoinversion of readily available L-amino acids into their D-enantiomers. rsc.org For instance, a one-pot system using L-amino acid deaminase and D-amino acid dehydrogenase has been shown to be effective. rsc.org
Chemoenzymatic Peptide Synthesis (CEPS): This hybrid approach combines the flexibility of chemical synthesis with the high stereoselectivity of enzymes. bachem.comgoogle.com Proteases that are specific to D-amino acids can be used to ligate peptide fragments containing D-residues, preventing unwanted side reactions and ensuring chiral purity. rsc.orgnih.gov
Advanced Synthetic Reagents: The development of stable and efficient reagents for Fmoc protection, such as Fmoc-benzotriazoles, allows for the clean and high-yield protection of amino acids, including those with sensitive side chains, minimizing the risk of racemization. organic-chemistry.org
Interactive Table: Enzymatic Methods for D-Amino Acid Synthesis
| Enzymatic Method | Description | Advantages | Reference |
|---|---|---|---|
| Stereoinversion Cascade | A multi-enzyme system that converts L-amino acids to D-amino acids. | Utilizes cheap precursors, high conversion rates. | rsc.org |
| D-aminopeptidase | A D-stereospecific protease used for synthesizing poly-D-peptides. | High biostability of products, mild reaction conditions. | rsc.org |
| Nonribosomal Peptide Synthetase (NRPS) Adenylation Domains | A chemoenzymatic system for synthesizing various D-amino acid-containing dipeptides. | Can synthesize ld-, dl-, and dd-dipeptides from free amino acids. | asm.org |
Expansion into Novel Bioactive Peptide and Glycopeptide Design
The unique properties of D-amino acids make this compound a valuable tool for designing novel bioactive peptides and glycopeptides with improved therapeutic profiles. u-tokyo.ac.jpformulationbio.com
Research Focus:
Enhanced Stability and Bioavailability: Incorporating D-amino acids into peptides significantly increases their resistance to proteases, leading to longer half-lives in the body. u-tokyo.ac.jpnih.govjpt.com This is a key strategy in developing more effective peptide-based drugs.
Novel Bioactive Peptides: Researchers are actively screening large libraries of peptides containing D-amino acids to discover new bioactive compounds. u-tokyo.ac.jp These efforts have led to the identification of peptides that can inhibit protein-protein interactions, a crucial mechanism in many diseases. u-tokyo.ac.jp
Glycopeptide Synthesis: this compound is also utilized in the synthesis of complex glycopeptides. acs.orgtandfonline.com Glycosylation can further enhance the stability and alter the biological activity of peptides. acs.org The trityl protecting group on the serine side chain can be selectively removed to allow for site-specific glycosylation. peptide.com
Integration with Advanced Automation and High-Throughput Screening for Peptide Libraries
The discovery of novel peptide-based therapeutics is being accelerated by the integration of automated synthesis platforms and high-throughput screening (HTS) methods.
Emerging Trends:
Automated Fast-Flow Peptide Synthesis (AFPS): Modern peptide synthesizers can now rapidly produce long and complex peptides, including those containing non-canonical amino acids like D-serine. nih.govamidetech.com These automated systems significantly reduce synthesis time, allowing for the creation of large peptide libraries for screening. nih.govamidetech.com
High-Throughput Screening (HTS): HTS technologies enable the rapid screening of vast peptide libraries to identify candidates with desired biological activities. nih.gov Peptide microarrays, for example, can be used to screen hundreds of thousands of synthetic peptides, including those with D-amino acids, for binding to specific targets. nih.gov
Computational and In Silico Screening: Virtual screening of peptide libraries is becoming an increasingly powerful tool. mdpi.com By modeling the interactions between peptides and their targets, researchers can predict binding affinities and select promising candidates for synthesis and experimental validation, saving time and resources. mdpi.com This is particularly useful for screening libraries of D-peptides, where experimental synthesis can be costly. mdpi.com
Interactive Table: Technologies Accelerating Peptide Discovery
| Technology | Application | Impact on Research with this compound | Reference |
|---|---|---|---|
| Automated Fast-Flow Peptide Synthesis (AFPS) | Rapid synthesis of peptide chains. | Enables the creation of large libraries of D-serine containing peptides for screening. | nih.govamidetech.com |
| High-Density Peptide Microarrays | High-throughput screening of peptide-target interactions. | Facilitates the discovery of bioactive peptides from diverse libraries incorporating D-amino acids. | nih.gov |
| Affinity Selection-Mass Spectrometry (AS-MS) | Screening of large combinatorial libraries. | Allows for the identification of high-affinity binders from libraries containing D-amino acids. | acs.org |
| Virtual Screening | In silico prediction of peptide-protein interactions. | Reduces the cost and time associated with screening D-peptide libraries. | mdpi.com |
Q & A
Q. How does the trityl (Trt) protection group affect serine’s reactivity in solid-phase peptide synthesis (SPPS)?
- Steric Hindrance : The bulky trityl group reduces nucleophilicity of the serine hydroxyl, lowering coupling efficiency. Relative reaction rates show this compound has a 0.69±0.02 reactivity compared to Fmoc-Ser(trt)-OH (set as 1.0) .
- Deprotection : Trt is cleaved under mild acidic conditions (1–5% TFA with scavengers like triisopropylsilane), preserving acid-labile peptide bonds .
Q. What strategies minimize epimerization during this compound incorporation into peptides?
- Activation Reagents : Symmetrical anhydrides or carbodiimides (DIPCDI) with HOBt reduce racemization compared to uronium/phosphonium reagents (e.g., HBTU). Collidine as a base further suppresses enantiomerization .
- Coupling Conditions : Lower temperatures (0–4°C) and shorter reaction times (<1 hour) are recommended, supported by kinetic data showing D-Ser(trt) epimerizes 31% slower than glycosylated analogs .
Q. How do glycosylation or steric modifications influence this compound’s coupling efficiency?
- Glycosylated Derivatives : Fmoc-D-Ser(Ac3GlcNAcβ)-OH exhibits a higher relative reaction rate (1.20±0.09) due to reduced steric hindrance compared to Trt-protected serine .
- Branching Effects : Linear depsipeptides (e.g., depsipeptidyl resin 11f) show lower conversion rates (46–69%) compared to non-branched structures, highlighting the need for optimized resin swelling and coupling cycles .
Q. What are the challenges in synthesizing this compound-containing cyclic peptides?
- Oxidative Folding : Selective disulfide bond formation requires orthogonal protection (e.g., Trt for Cys1/Cys16 and Acm for Cys9/Cys17), followed by iodine-mediated oxidation .
- Cyclization Efficiency : On-resin cyclization via serine ligation requires chemoselective activation, with yields improved by pre-activating the C-terminal carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
